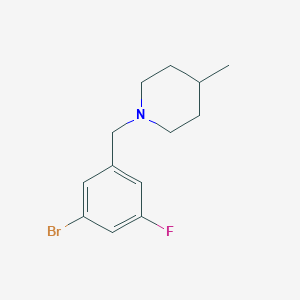

1-Bromo-4-(2-chloroethyl)-2-fluorobenzene

Descripción general

Descripción

Organic compounds like “1-Bromo-4-(2-chloroethyl)-2-fluorobenzene” are typically characterized by their molecular formula, structure, and functional groups . They can be identified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy .

Synthesis Analysis

The synthesis of such compounds often involves reactions like nucleophilic substitution or the Williamson Ether Synthesis .Molecular Structure Analysis

The molecular structure can be determined using techniques like NMR spectroscopy . The compound’s molecular formula and weight can also provide insights into its structure .Chemical Reactions Analysis

The chemical reactions of organic compounds can be complex and varied. They often involve mechanisms like nucleophilic substitution .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, and solubility can be determined experimentally .Aplicaciones Científicas De Investigación

Synthesis of Antidepressant Molecules

- Scientific Field : Medicinal Chemistry .

- Application Summary : The compound is used in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .

- Methods of Application : The specific methods of application involve various metal-catalyzed reactions. Transition metals like iron, nickel, ruthenium, and others serve as catalysts in these synthesis procedures .

- Results or Outcomes : The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

Pyrolysis of New Psychoactive Substances

- Scientific Field : Forensic Chemistry .

- Application Summary : The compound is related to the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analog bk-2C-I . These substances are most commonly consumed orally although there are indications that they might also be ingested by inhalation or 'smoking’ .

- Methods of Application : The study involved a simulated ‘meth pipe’ scenario to investigate the stability of bk-2C-B when exposed to heat .

- Results or Outcomes : Twelve products following pyrolysis of bk-2C-B were detected and verified by organic synthesis of the corresponding standards . Similar products were formed when the bromo with the iodo substituent was replaced, indicating that the replacement did not affect the pyrolysis pattern under the conditions used .

Synthesis of Indole Derivatives

- Scientific Field : Organic Chemistry .

- Application Summary : The compound is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . Indoles are a significant heterocyclic system in natural products and drugs .

- Methods of Application : The total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields. The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .

- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Chemical Properties and Synthesis

- Scientific Field : Chemical Synthesis .

- Application Summary : The compound “1-Bromo-4-(2-chloroethyl)benzene” is a chemical with CAS#:23386-17-6. It is used in various chemical reactions and syntheses .

- Methods of Application : The specific methods of application involve various chemical reactions. The exact procedures would depend on the specific synthesis being performed .

- Results or Outcomes : The outcomes of these syntheses would vary depending on the specific reactions being performed .

Synthesis of Anti-Cancer Molecules

- Scientific Field : Medicinal Chemistry .

- Application Summary : The compound is used in the synthesis of anti-cancer molecules. Indole derivatives are biologically active compounds for the treatment of cancer cells .

- Methods of Application : The total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields. The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .

- Results or Outcomes : The application of indole derivatives for the treatment of cancer cells has attracted increasing attention in recent years. Indoles, both natural and synthetic, show various biologically vital properties .

Chemical Properties and Synthesis

- Scientific Field : Chemical Synthesis .

- Application Summary : The compound “1-Bromo-4-(2-chloroethyl)benzene” is a chemical with CAS#:23386-17-6. It is used in various chemical reactions and syntheses .

- Methods of Application : The specific methods of application involve various chemical reactions. The exact procedures would depend on the specific synthesis being performed .

- Results or Outcomes : The outcomes of these syntheses would vary depending on the specific reactions being performed .

Safety And Hazards

Propiedades

IUPAC Name |

1-bromo-4-(2-chloroethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClF/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXYFXJLTFWKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(2-chloroethyl)-2-fluorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

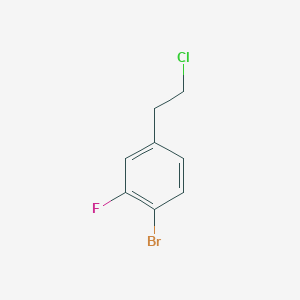

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1449143.png)

![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1449150.png)

![1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one](/img/structure/B1449151.png)

![7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B1449159.png)